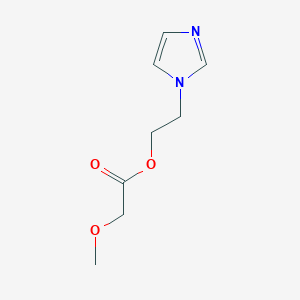

2-(1H-imidazol-1-yl)ethyl methoxyacetate

Description

2-(1H-Imidazol-1-yl)ethyl methoxyacetate is a heterocyclic ester derivative characterized by an imidazole ring linked to a methoxyacetate group via an ethyl spacer. The imidazole moiety, a five-membered aromatic ring with two nitrogen atoms, confers unique electronic and steric properties, making the compound versatile in pharmaceutical and agrochemical applications . The methoxyacetate group enhances solubility and metabolic stability compared to simpler alkyl esters, which is critical for bioavailability in drug design .

Properties

CAS No. |

798571-49-0 |

|---|---|

Molecular Formula |

C8H12N2O3 |

Molecular Weight |

184.19 g/mol |

IUPAC Name |

2-imidazol-1-ylethyl 2-methoxyacetate |

InChI |

InChI=1S/C8H12N2O3/c1-12-6-8(11)13-5-4-10-3-2-9-7-10/h2-3,7H,4-6H2,1H3 |

InChI Key |

LMCGCKHVSKNEBF-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)OCCN1C=CN=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-(1H-imidazol-1-yl)ethyl methoxyacetate with structurally related imidazole-based esters, emphasizing substituent effects on properties and applications:

Key Observations:

Substituent Impact on Bioactivity :

- The methoxyacetate group in the target compound likely improves metabolic stability compared to ethyl esters (e.g., Ethyl 2-(1H-imidazol-1-yl)acetate), which are prone to esterase-mediated hydrolysis .

- Bulky substituents (e.g., benzylsulfanyl or carbamate groups) enhance antioxidant or antimalarial activity but may reduce solubility .

Synthetic Efficiency :

- Ethyl and benzyl analogs are synthesized via straightforward alkylation (e.g., using Cs₂CO₃ or LiOH), with yields exceeding 80% in optimized conditions .

- The methoxyacetate derivative may require specialized reagents (e.g., methoxyacetyl chloride) or protective group strategies to avoid side reactions.

Biological Performance :

- Imidazole esters with electron-withdrawing groups (e.g., nitro or fluoro substituents) exhibit enhanced bioactivity. For example, the 4-nitrophenyl derivative showed 80.4% ABTS radical scavenging , while the fluoro-methylphenyl analog is pivotal in antimalarial pipelines .

- The target compound’s methoxy group could balance polarity and lipophilicity, optimizing membrane permeability in drug candidates .

Research Findings and Data

Comparative Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.